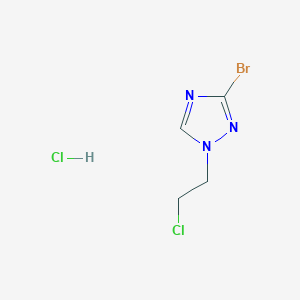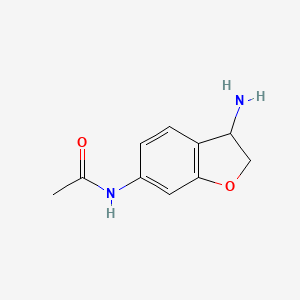![molecular formula C23H32N6O2 B2764130 (4-Ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone CAS No. 898437-80-4](/img/structure/B2764130.png)
(4-Ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anxiolytic-Like Effects and Biochemical Studies
Research on arylpiperazine derivatives, which are structurally related to (4-Ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone, has shown potential anxiolytic actions. These compounds have been evaluated for their effects on the GABAergic and 5-HT systems, crucial for anxiety treatment. A study confirmed the anxiolytic effects of new arylpiperazine derivatives, suggesting their mechanism of action involves direct 5-HT1A receptors' participation and the indirect involvement of the GABAergic system. Additionally, these compounds showed antioxidant activity, highlighting their potential in psychopharmacology for anxiety disorders with fewer side effects and higher efficacy compared to current treatments (Kędzierska et al., 2019).
Neuroimaging and Receptor Mapping
Another aspect of research involves neuroimaging, specifically in delineating 5-HT1A receptors in the human brain, which plays a crucial role in psychiatric and neurodegenerative disorders. Studies utilizing PET scans with [18F]MPPF, a ligand suitable for 5-HT1A receptor imaging, confirmed its potential for quantitative analysis of 5-HT1A receptor densities in various brain regions. This method offers insights into the receptor's role in mental health and the pharmacodynamics of related drugs, facilitating the development of targeted therapies (Passchier et al., 2000).
Metabolism and Pharmacokinetics
Research into the metabolism and disposition of similar compounds, such as ErbB/Vascular Endothelial Growth Factor Receptor inhibitors, provides insight into the absorption, metabolization, and excretion processes in humans. This knowledge is crucial for understanding the pharmacokinetics of this compound and related compounds, potentially aiding in the development of treatments for cancer and other diseases. A study highlighted that these compounds are well absorbed and extensively metabolized in humans, with significant implications for drug design and therapeutic application (Christopher et al., 2010).
Psychoactive Effects and Safety
The psychoactive effects and safety profiles of piperazine derivatives, closely related to the compound , have been extensively studied. These substances, often found in 'party pills,' have been analyzed for their impact on human physiology and psychology, highlighting the importance of understanding the acute and chronic effects of such compounds. Research into the subjective and physiological effects following administration provides critical data on the potential risks and therapeutic benefits of these substances, contributing to regulatory and clinical decision-making processes (Lin et al., 2011).
Propriétés
IUPAC Name |
(4-ethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-3-26-11-13-27(14-12-26)21-9-10-22(25-24-21)28-15-17-29(18-16-28)23(30)19-5-7-20(8-6-19)31-4-2/h5-10H,3-4,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFYKUKRLJUNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(2-hydroxyethyl)-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2764047.png)
![8-(2-((4-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2764049.png)
![N-[2-Hydroxy-1-(2,4,6-trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2764050.png)




![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide](/img/structure/B2764060.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2764061.png)
![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2764062.png)
![(3,5-bis(trifluoromethyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2764063.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2764065.png)
